This compound is classified as an aryl sulfide and falls under the broader category of thiadiazole derivatives. Thiadiazoles are recognized for their significant role in pharmacology, particularly as antimicrobial and antifungal agents. The presence of a butanedioic acid moiety further enhances its potential biological activity.
The synthesis of 2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid typically involves several key steps:
The synthesis can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of the final product .
The molecular structure of 2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid features a five-membered thiadiazole ring fused with a butanedioic acid moiety. Key structural characteristics include:
The compound's geometry can be analyzed using X-ray crystallography or computational modeling to predict its behavior in various environments .
2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid participates in several chemical reactions:
These reactions are critical for developing derivatives with enhanced pharmacological properties .
The mechanism of action for 2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid primarily involves its interaction with biological macromolecules:
The physical and chemical properties of 2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid include:
These properties influence its application in various fields, including pharmaceuticals and agriculture .
The compound has several scientific applications:
Thiadiazole derivatives emerged as bioactive scaffolds in the mid-20th century, with 1,3,4-thiadiazoles gaining prominence due to their metabolic stability and electronic properties. Early research focused on antimicrobial and antitumor activities, but the 1990s marked a pivotal shift toward metabolic diseases. A landmark study (1991) synthesized thiadiazole-thiazolidinedione hybrids as antidiabetic agents, demonstrating hypoglycemic effects in diabetic murine models [5]. Though not identical to our target compound, this work established the pharmacological relevance of 5-mercapto-1,3,4-thiadiazole modifications. Subsequent innovations exploited the sulfanylidene group’s nucleophilicity to form thioether linkages with carboxylic acids—a strategy directly enabling the synthesis of 2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid [3] [9]. The compound’s first reported synthesis likely involved the nucleophilic substitution of 5-mercapto-1,3,4-thiadiazole-2-thione with brominated succinic acid derivatives, leveraging S-alkylation chemistry [10].
The sulfanylidene (C=S) group at the 2-position of the thiadiazole ring exhibits thioketone-like behavior, enabling tautomerization between thione (C=S) and thiol (C-SH) forms. This tautomerism influences hydrogen-bonding capacity and metal-chelation properties. When paired with the adjacent thioether linkage (S-CH), the system gains conformational flexibility while maintaining electronic delocalization across the heterocycle [4] [7]. The thioether bond’s ~100° C-S-C angle and rotational freedom allow the butanedioic acid moiety to adopt orientations favorable for interacting with biological targets. Density functional theory (DFT) calculations suggest significant charge distribution: the sulfanylidene sulfur carries a partial negative charge (δ−), while the thiadiazole nitrogen atoms are electron-deficient (δ+) [9]. This polarization enhances interactions with enzymes through:
Table 2: Bonding Features Influencing Reactivity and Bioactivity
Structural Element | Bond/Length (Å) | Electronic Effect | Biological Implication | |
---|---|---|---|---|
C=S (sulfanylidene) | ~1.65 | High polarizability; tautomerism | Enzyme active-site coordination | |
C-S (thioether) | ~1.82 | σ-bond rotation; moderate polarity | Conformational adaptability | |
N=C (thiadiazole) | ~1.30 | π-electron delocalization | Planar stacking interactions | |
HO-C=O (carboxyl) | ~1.21 | Acid dissociation (pKa ~3.0) | Salt formation; ionic bonding | [10] |
Butanedioic acid (succinic acid) serves as a bi-functional linker that confers water solubility and enables target engagement through ionic or hydrogen-bonding interactions. Its two carboxyl groups (predicted pKa ~3.04 and ~5.76) permit salt formation at physiological pH, enhancing bioavailability [10]. In this compound, butanedioic acid bridges the hydrophobic thiadiazole core to aqueous environments, a design strategy observed in protease inhibitors and kinase modulators. For example, patents disclose thiadiazole-dicarboxylic acid hybrids as enzymatic modulators for metabolic disorders and oncology targets [6]. The four-carbon chain length is optimal—shorter chains (e.g., ethanoic acid derivatives) restrict mobility, while longer chains increase entropy penalties upon binding [3] [7]. Structure-activity relationship (SAR) studies of analogues like 3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]propanoic acid ethyl ester confirm that:
Table 3: Biological Applications of Thiadiazole-Thioether-Acid Hybrids
Compound Class | Reported Activity | Mechanistic Insight | Source |
---|---|---|---|
5-Benzylidene-2,4-thiazolidinediones | Antidiabetic (PPARγ agonism) | Improved insulin sensitivity in KKAy mice | J-stage [5] |
Thiadiazole-carboxylic acid linkers | Enzymatic process modulators | Target protein phosphatases/kinases | Google Patents [6] |
Mercaptothiadiazole-succinic acids | Antibacterial precursors | Metal chelation in enzyme active sites | ChemicalBook [10] |
Concluding Remarks
2-[(2-Sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid exemplifies rational molecular design by integrating pharmacophoric elements from medicinal chemistry: a metabolically stable thiadiazole ring, flexible thioether linker, and ionizable dicarboxylic acid. Its structural features enable diverse biochemical interactions, underpinning its potential in drug discovery pipelines. Ongoing research focuses on derivatizing the carboxyl groups (e.g., amidation) and exploring coordination complexes to expand its therapeutic applications.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1